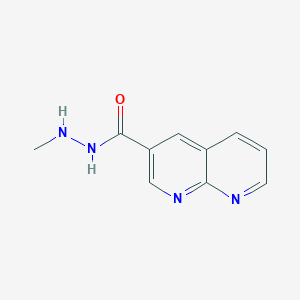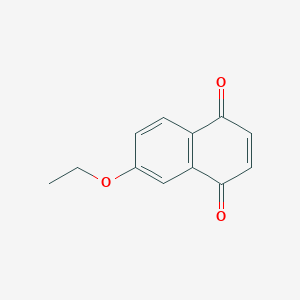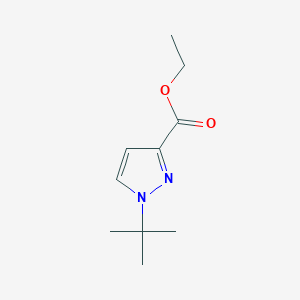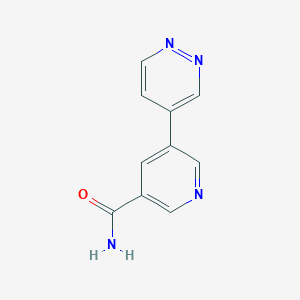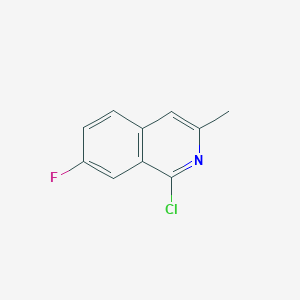
1-Methylnaphthalene-6-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylnaphthalene-6-acetic acid is an organic compound belonging to the naphthalene family Naphthalenes are characterized by their two fused benzene rings, which provide a stable aromatic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-6-acetic acid can be synthesized through several methods. One common approach involves the oxidation of 1-methylnaphthalene using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 1-methylnaphthalene. Catalysts such as manganese dioxide or vanadium pentoxide can be used to enhance the efficiency of the reaction. The process is usually carried out in large reactors with precise control over reaction parameters to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylnaphthalene-6-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form naphthoic acids.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoic acids and other oxidized derivatives.
Reduction: Hydrocarbon derivatives with reduced aromaticity.
Substitution: Halogenated naphthalenes and other substituted derivatives.
Aplicaciones Científicas De Investigación
1-Methylnaphthalene-6-acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-methylnaphthalene-6-acetic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-Naphthaleneacetic acid: Another naphthalene derivative with similar structural features.
2-Methylnaphthalene: A closely related compound with a methyl group at a different position.
Naphthoic acids: Oxidized derivatives of naphthalene with carboxylic acid functional groups.
Uniqueness: 1-Methylnaphthalene-6-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and an acetic acid moiety on the naphthalene ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H12O2 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
2-(5-methylnaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C13H12O2/c1-9-3-2-4-11-7-10(8-13(14)15)5-6-12(9)11/h2-7H,8H2,1H3,(H,14,15) |
Clave InChI |
XYBSZRWWMNVECN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=CC2=CC=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,6-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11900283.png)
![5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one](/img/structure/B11900289.png)

![(2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B11900294.png)
![1,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11900299.png)
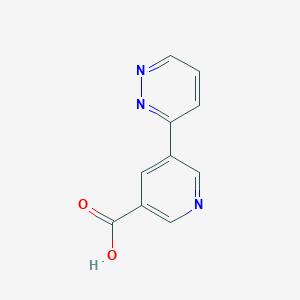
![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11900306.png)

